

Mass spectrometry analysis of 4-Bromo-1-p-tolyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-Bromo-1-p-tolyl-1H-pyrazole

Cat. No.: B1294766

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **4-Bromo-1-p-tolyl-1H-pyrazole**

Introduction

4-Bromo-1-p-tolyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in many pharmaceuticals and agrochemicals, making the structural elucidation of novel pyrazole compounds a critical aspect of drug development and chemical research. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing vital information on molecular weight and structure through fragmentation analysis. This guide details the theoretical and practical aspects of the mass spectrometry analysis of **4-Bromo-1-p-tolyl-1H-pyrazole**.

Molecular Weight and Isotopic Pattern

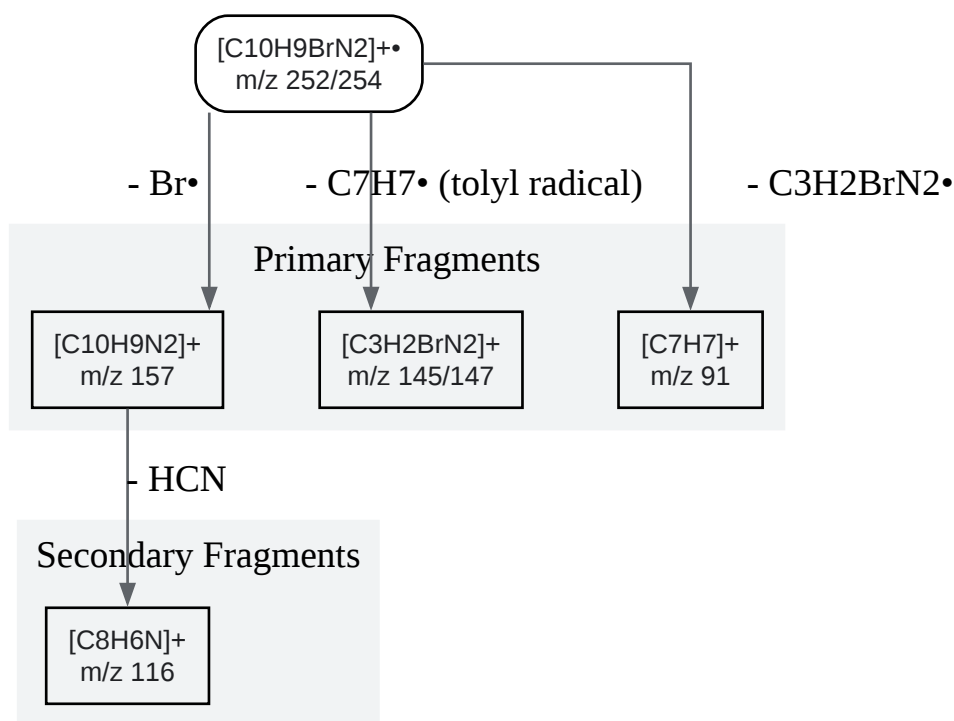
The initial step in the mass spectrometric analysis is the determination of the molecular weight and the characteristic isotopic pattern. The molecular formula for **4-Bromo-1-p-tolyl-1H-pyrazole** is $C_{10}H_9BrN_2$. The presence of bromine is particularly significant, as it has two abundant isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key signature in identifying the compound.

Property	Value
Molecular Formula	C ₁₀ H ₉ BrN ₂
Monoisotopic Mass	251.999 g/mol (for ⁷⁹ Br)
Average Mass	253.10 g/mol
Nominal Mass	252 g/mol
Isotopic Pattern	Two major peaks of similar intensity at m/z [M] ⁺ and [M+2] ⁺

Predicted Fragmentation Pattern

While specific experimental data for **4-Bromo-1-p-tolyl-1H-pyrazole** is not widely published, a fragmentation pattern can be predicted based on established principles for substituted pyrazoles. The primary fragmentation processes for pyrazoles involve the expulsion of HCN and the loss of N₂ from the molecular ion or its fragments. For the target molecule, fragmentation is expected to be initiated by ionization, followed by cleavage of the pyrazole ring and bonds to the substituents.

A proposed fragmentation pathway is outlined below. The molecular ion ([C₁₀H₉BrN₂]⁺) would be observed with its characteristic bromine isotopic pattern. Subsequent fragmentation could involve the loss of a bromine radical, the tolyl group, or cleavage of the pyrazole ring.



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Caption: Predicted fragmentation pathway for **4-Bromo-1-p-tolyl-1H-pyrazole**.

Table of Predicted Fragments:

m/z (for $^{79}Br/^{81}Br$)	Proposed Formula	Description
252/254	$[C_{10}H_9BrN_2]^+\bullet$	Molecular Ion ($M^{+\bullet}$)
157	$[C_{10}H_9N_2]^+$	Loss of a bromine radical from $M^{+\bullet}$
145/147	$[C_3H_2BrN_2]^+$	Loss of a tolyl radical from $M^{+\bullet}$
116	$[C_8H_6N]^+$	Loss of HCN from the $[C_{10}H_9N_2]^+$ fragment
91	$[C_7H_7]^+$	Tolyl cation

Experimental Protocols

A standard approach for the analysis of **4-Bromo-1-p-tolyl-1H-pyrazole** would involve Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). This technique is well-suited for polar organic molecules.^{[1][2]}

Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile.^[3]
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.^[3]
- **Filtration:** Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

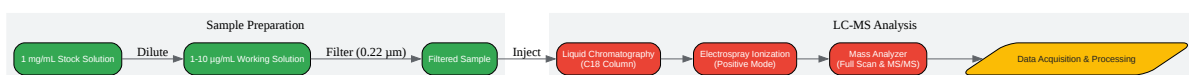
Liquid Chromatography Parameters

- **Column:** A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- **Flow Rate:** 0.3 mL/min.
- **Injection Volume:** 5 µL.

Mass Spectrometry Parameters (Positive ESI Mode)

- **Ionization Mode:** Electrospray Ionization (ESI), positive ion mode.^[4]
- **Capillary Voltage:** 3.5 kV.
- **Cone Voltage:** 30 V.
- **Source Temperature:** 120 °C.

- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode for initial identification, followed by tandem MS (MS/MS) for structural confirmation.



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Caption: General experimental workflow for LC-MS analysis.

Data Interpretation

The acquired data should be processed to identify the peak corresponding to **4-Bromo-1-p-tolyl-1H-pyrazole**. The key indicators will be:

- Retention Time: A characteristic retention time from the LC separation.
- Molecular Ion: The presence of a pair of peaks at m/z 252 and 254 with roughly equal intensity.
- Fragmentation Pattern: In the MS/MS spectrum, the presence of fragment ions consistent with the predicted fragmentation pathway.

Conclusion

The mass spectrometry analysis of **4-Bromo-1-p-tolyl-1H-pyrazole** is a straightforward process using standard LC-ESI-MS techniques. The presence of bromine provides a distinct isotopic signature that greatly aids in the identification of the compound and its fragments.

While experimental data for this specific molecule is scarce, a reliable prediction of its fragmentation pattern can be made based on the well-understood behavior of substituted pyrazoles in mass spectrometry. The protocols and theoretical data presented in this guide provide a solid foundation for researchers and drug development professionals in the structural elucidation of this and similar compounds.

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